(E)-5-(3,4-dimethoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one
Description
Properties
IUPAC Name |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-[4-(2-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S/c1-30-18-8-7-15(13-19(18)31-2)14-20-21(27)23-22(32-20)25-11-9-24(10-12-25)16-5-3-4-6-17(16)26(28)29/h3-8,13-14H,9-12H2,1-2H3/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFBLHYIJXVFSD-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-5-(3,4-dimethoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its pharmacological properties. Its structure can be represented as follows:
- Molecular Formula : C26H25N3O5
- Molecular Weight : 457.49 g/mol
- Melting Point : 203-205 °C
Antimicrobial Activity
Recent studies have highlighted the compound's antibacterial properties . It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The methodology typically involves agar diffusion methods where the compound is applied to agar plates inoculated with bacteria.
Table 1: Antibacterial Activity Results
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (Streptomycin) |
|---|---|---|
| Staphylococcus aureus | 15 | 18 |
| Escherichia coli | 14 | 17 |
These results indicate that while the compound exhibits antibacterial activity, it may not be as potent as standard antibiotics like Streptomycin.
Anticancer Potential
The compound has also been evaluated for its anticancer activity . It has shown promising results in inhibiting cell proliferation in various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer).
Case Study: In Vitro Cytotoxicity Assay
In a study conducted to evaluate the cytotoxic effects of the compound on cancer cell lines, the following findings were reported:
- Cell Lines Tested : MDA-MB-231, HCT116
- IC50 Values :
- MDA-MB-231: 12.5 µM
- HCT116: 15.0 µM
These IC50 values suggest that the compound has moderate cytotoxic effects against these cancer cell lines, indicating its potential as a therapeutic agent.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Comparative Drug (Doxorubicin) |
|---|---|---|
| MDA-MB-231 | 12.5 | 10 |
| HCT116 | 15.0 | 8 |
The biological activity of this compound may be attributed to its ability to interact with various cellular targets:
- Protein Kinase Inhibition : Similar compounds have shown inhibition against key protein kinases involved in cancer progression.
- DNA Interaction : The compound may interfere with DNA synthesis in bacterial cells, thereby exhibiting antibacterial properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and its analogues:
Electronic and Steric Comparisons
- Nitro Group Position: The target compound’s 2-nitrophenyl group on piperazine contrasts with the 4-nitrophenyl substituent in ’s oxadiazole derivatives.
- Methoxy vs. Hydroxy Groups : Replacing the 2-hydroxy group () with 3,4-dimethoxy in the target compound increases lipophilicity, possibly improving membrane permeability but reducing hydrogen-bonding capacity .
- Piperazine vs. Piperidine : The piperazine ring in the target compound provides an additional nitrogen for hydrogen bonding, unlike the piperidine in , which may limit interactions with biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
